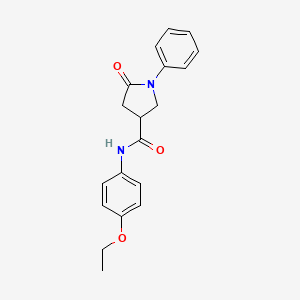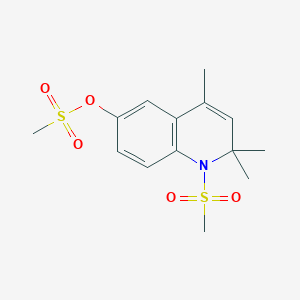![molecular formula C28H23Cl2FN2O3S B11652536 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(4-fluorofenil)-4-metilbencenosulfonamida es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye una porción de carbazol, un grupo hidroxipropil, un grupo fluorofenil y un grupo metilbencenosulfonamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(4-fluorofenil)-4-metilbencenosulfonamida generalmente involucra múltiples pasos:
Formación del intermedio de carbazol: El paso inicial involucra la síntesis de 3,6-dicloro-9H-carbazol. Esto se puede lograr mediante la cloración del carbazol utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo en condiciones controladas.
Hidroxipropilación: El 3,6-dicloro-9H-carbazol se hace reaccionar entonces con un epóxido, como el glicidol, para introducir el grupo hidroxipropil. Esta reacción se lleva a cabo típicamente en presencia de una base como el carbonato de potasio.
Formación de sulfonamida: El carbazol hidroxipropilado se hace reaccionar posteriormente con 4-fluorofenilamina y cloruro de 4-metilbencenosulfonilo para formar el compuesto de sulfonamida final. Este paso a menudo requiere el uso de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de reactores automatizados para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(4-fluorofenil)-4-metilbencenosulfonamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxipropil se puede oxidar para formar un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo o el permanganato de potasio.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los átomos de cloro en el anillo de carbazol se pueden sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Trióxido de cromo en ácido acético.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxipropil produce una cetona, mientras que la sustitución de átomos de cloro puede dar como resultado varios derivados de carbazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas reactividades químicas y desarrollar nuevas metodologías sintéticas.
Biología
En la investigación biológica, N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(4-fluorofenil)-4-metilbencenosulfonamida se investiga por su potencial como agente farmacológico. Sus interacciones con objetivos biológicos, como enzimas y receptores, se estudian para comprender su potencial terapéutico.
Medicina
En medicina, este compuesto se explora por su posible uso en el desarrollo de fármacos. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el tratamiento de diversas enfermedades, incluidos el cáncer y los trastornos neurológicos.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en electrónica, fotónica y otras industrias de alta tecnología.
Mecanismo De Acción
El mecanismo de acción de N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(4-fluorofenil)-4-metilbencenosulfonamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. Además, puede modular la actividad del receptor actuando como agonista o antagonista, influyendo en las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(2-hidroxietil)-4-metilbencenosulfonamida
- N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(4-metoxifenil)-4-metilbencenosulfonamida
Unicidad
En comparación con compuestos similares, N-[3-(3,6-dicloro-9H-carbazol-9-il)-2-hidroxipropil]-N-(4-fluorofenil)-4-metilbencenosulfonamida es único debido a la presencia del grupo fluorofenil. Este átomo de flúor puede influir significativamente en la reactividad química, la actividad biológica y las propiedades físicas del compuesto, lo que lo distingue de sus análogos.
Propiedades
Fórmula molecular |
C28H23Cl2FN2O3S |
|---|---|
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H23Cl2FN2O3S/c1-18-2-10-24(11-3-18)37(35,36)33(22-8-6-21(31)7-9-22)17-23(34)16-32-27-12-4-19(29)14-25(27)26-15-20(30)5-13-28(26)32/h2-15,23,34H,16-17H2,1H3 |
Clave InChI |
GYHWRKDMERZGSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)

![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)
![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)

![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
